molecular formula C9H8ClF6NO3S2 B1667913 Begacestat CAS No. 769169-27-9

Begacestat

Número de catálogo: B1667913
Número CAS: 769169-27-9
Peso molecular: 391.7 g/mol
Clave InChI: PSXOKXJMVRSARX-SCSAIBSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Begacestat ejerce sus efectos inhibiendo selectivamente la enzima γ-secretasa, que es responsable de la escisión de la proteína precursora de amiloide en péptidos β-amiloide. Al inhibir esta enzima, this compound reduce la producción de péptidos β-amiloide, lo que potencialmente retrasa la progresión de la enfermedad de Alzheimer . Los objetivos moleculares de this compound incluyen el complejo γ-secretasa y la proteína precursora de amiloide .

Análisis Bioquímico

Biochemical Properties

Begacestat plays a significant role in biochemical reactions. It is a gamma-secretase inhibitor that selectively inhibits the cleavage of amyloid precursor protein (APP) over Notch . This interaction with APP and Notch is crucial in the context of Alzheimer’s disease, as the accumulation of amyloid β-peptides in the central nervous system is thought to initiate the disease progression .

Cellular Effects

This compound has shown to have potent effects on various types of cells. In Alzheimer’s disease, it has demonstrated a potent Aβ lowering activity, with nanomolar potency, and in vitro selectivity against Notch processing . It has also shown to improve behavioral impairments, reduce neuroinflammatory cytokines, and decrease the protein concentration of p-tau and the amyloid precursor protein by increasing the activity of the brain-derived neurotrophic factor, decreasing the expression of NF-κB .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with gamma-secretase, an enzyme responsible for the cleavage of APP. By inhibiting this enzyme, this compound prevents the formation of amyloid β-peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to produce an approximately 88% reduction in CSF and plasma at 2−6 hour time points, and produced an approximately 60% reduction in brain levels at 6 hours . This indicates that the effects of this compound can be observed within a few hours of administration.

Dosage Effects in Animal Models

In animal models, a 30 mg/kg dose of this compound displayed a maximal reduction of Aβ 40/42 levels between 4 and 6 hours when studied in a 24-hour time course study in the brain . This suggests that the effects of this compound can vary with different dosages and can be observed within a few hours of administration.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not fully annotated yet . Given its role as a gamma-secretase inhibitor, it is likely to be involved in the metabolic pathways related to the processing of APP.

Métodos De Preparación

Begacestat se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura de sulfonamida de tiofeno. La ruta sintética generalmente involucra los siguientes pasos:

    Formación del anillo de tiofeno: El anillo de tiofeno se sintetiza a través de una serie de reacciones que involucran la ciclación de precursores apropiados.

    Reacciones de sustitución: El anillo de tiofeno luego se somete a reacciones de sustitución para introducir los grupos funcionales deseados en las posiciones C-2 y C-5.

    Formación de sulfonamida:

Los métodos de producción industrial para this compound implican la optimización de estas rutas sintéticas para lograr altos rendimientos y pureza. Esto incluye el uso de técnicas avanzadas como la detección de alto rendimiento y la optimización de procesos para garantizar una producción eficiente .

Análisis De Reacciones Químicas

Begacestat experimenta varias reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores para facilitar las reacciones. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

Actividad Biológica

Begacestat (GSI-953) is a potent γ-secretase inhibitor that selectively targets the cleavage of amyloid precursor protein (APP) while sparing Notch signaling. This selective inhibition is significant in the context of Alzheimer's disease (AD), where the accumulation of amyloid-beta (Aβ) peptides is a pathological hallmark. This compound has demonstrated efficacy in lowering levels of Aβ40 and Aβ42, which are critical in the development of amyloid plaques associated with AD.

  • Chemical Name : 5-Chloro-N-[(1S)-3,3,3-trifluoro-1-(hydroxymethyl)-2-(trifluoromethyl)propyl]-2-thiophenesulfonamide
  • CAS Number : 769169-27-9
  • Purity : ≥98%
  • EC50 Values :
    • Aβ40: 14.8 nM
    • Aβ42: 12.4 nM

This compound functions by inhibiting the γ-secretase complex, which is responsible for the intramembrane cleavage of APP. This inhibition reduces the production of toxic Aβ peptides, particularly Aβ42, which is more aggregation-prone than Aβ40. The selective inhibition of APP over Notch signaling minimizes potential side effects associated with Notch pathway disruption, which is crucial for maintaining normal cellular functions.

Efficacy in Preclinical Studies

Research has shown that this compound effectively lowers Aβ levels in various models:

  • In vitro studies demonstrated significant reductions in Aβ production in cells expressing human recombinant APP.
  • Animal models have indicated that treatment with this compound leads to decreased plaque deposition in transgenic mouse models of AD.

Clinical Trials and Findings

While this compound shows promise, clinical trials have revealed mixed results regarding its safety and efficacy:

  • Phase II Trials : Studies indicated that this compound was well tolerated at lower doses but exhibited gastrointestinal side effects at higher doses. The discontinuation rate was notably higher at doses exceeding 50 mg/day due to adverse events .
  • Cognitive Outcomes : Some trials reported no significant cognitive improvement despite reductions in Aβ levels, highlighting the complexity of AD pathology and the need for comprehensive treatment strategies .
  • Case Studies :
    • In a study involving mesenchymal stem cells (MSCs) alongside this compound, researchers found that this combination mitigated cognitive decline induced by Aβ25–35 in rat models, suggesting a potential synergistic effect .

Safety Profile

The safety profile of this compound has been a concern in clinical settings:

  • Common adverse events included gastrointestinal disturbances and increased rates of nonmelanoma skin cancers.
  • Long-term use raised questions about cognitive effects, with some participants experiencing worsening cognitive function at higher doses .

Comparative Analysis with Other γ-Secretase Inhibitors

CompoundSelectivity for APPEC50 (Aβ40)EC50 (Aβ42)Clinical Status
This compoundHigh14.8 nM12.4 nMPhase II
SemagacestatModerateNot specifiedNot specifiedPhase III
AvagacestatHighNot specifiedNot specifiedPhase II

This table illustrates how this compound compares to other γ-secretase inhibitors regarding selectivity and potency.

Propiedades

IUPAC Name

5-chloro-N-[(2S)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXOKXJMVRSARX-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)N[C@H](CO)C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF6NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227710
Record name Begacestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769169-27-9
Record name Begacestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0769169279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Begacestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Begacestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3666C56BBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Begacestat
Reactant of Route 2
Begacestat
Reactant of Route 3
Begacestat
Reactant of Route 4
Begacestat
Reactant of Route 5
Begacestat
Reactant of Route 6
Begacestat

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.